molecular formula C16H12N4O3S B11015097 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

Cat. No.: B11015097
M. Wt: 340.4 g/mol
InChI Key: MKHZTWKOGRZCGO-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a benzyl group attached to the thiadiazole ring and a nitrobenzamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Benzylation: The thiadiazole ring is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.

    Coupling with Nitrobenzoyl Chloride: The final step involves the coupling of the benzylated thiadiazole with 2-nitrobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste management, would be crucial aspects of the industrial process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using reducing agents like hydrogen in the presence of a catalyst or chemical reductants such as sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Reduction: Formation of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the thiadiazole ring and nitrobenzamide moiety. It is often screened in various biological assays to determine its efficacy and mechanism of action.

Medicine

In medicinal research, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiadiazole ring may also contribute to its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is unique due to the presence of the nitro group, which can undergo specific chemical reactions and contribute to its biological activity. The combination of the benzyl group and nitrobenzamide moiety also provides distinct physicochemical properties that can be advantageous in various applications.

Properties

Molecular Formula

C16H12N4O3S

Molecular Weight

340.4 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

InChI

InChI=1S/C16H12N4O3S/c21-15(12-8-4-5-9-13(12)20(22)23)17-16-19-18-14(24-16)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19,21)

InChI Key

MKHZTWKOGRZCGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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